(R)-3,4-Diamino-4-oxobutanoic acid
CAS No.: 200260-37-3
VCID: VC21536703
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-3,4-Diamino-4-oxobutanoic acid is an organic compound belonging to the class of amino acids. It is characterized by the presence of two amino groups and a keto group attached to a butanoic acid backbone. This unique structure allows it to interact with enzymes and receptors, influencing metabolic pathways significantly . The compound is also known by its CAS number, 200260-37-3, and has a molecular weight of approximately 132.12 g/mol . Chemical Formula and Molecular WeightSynonyms and IUPAC Name
Synthesis MethodsThe synthesis of (R)-3,4-diamino-4-oxobutanoic acid typically involves several steps starting from aspartic acid derivatives:
Industrial production often employs large-scale synthesis methods with optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors. Chemical Reactions(R)-3,4-Diamino-4-oxobutanoic acid undergoes various chemical reactions:
Biological Activity and Applications(R)-3,4-Diamino-4-oxobutanoic acid has significant biological activity and is studied for its role in metabolic pathways and enzyme interactions. It acts as a substrate or inhibitor for various enzymes, influencing biochemical processes. The compound is also investigated for potential therapeutic applications, including enzyme inhibition and drug design. Comparison with Similar Compounds
Research and Industrial Applications(R)-3,4-Diamino-4-oxobutanoic acid is used as a building block in the synthesis of complex organic molecules. It is also utilized in the production of specialty chemicals and pharmaceuticals due to its unique chemical properties. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 200260-37-3 | |||||||||||||||
Product Name | (R)-3,4-Diamino-4-oxobutanoic acid | |||||||||||||||
Molecular Formula | C4H8N2O3 | |||||||||||||||
Molecular Weight | 132.12 g/mol | |||||||||||||||
IUPAC Name | (3R)-3,4-diamino-4-oxobutanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |||||||||||||||
Standard InChIKey | PMLJIHNCYNOQEQ-UWTATZPHSA-N | |||||||||||||||
Isomeric SMILES | C([C@H](C(=O)N)[NH3+])C(=O)[O-] | |||||||||||||||
SMILES | C(C(C(=O)N)N)C(=O)O | |||||||||||||||
Canonical SMILES | C(C(C(=O)N)[NH3+])C(=O)[O-] | |||||||||||||||
Synonyms | (R)-3,4-Diamino-4-oxobutanoicacid;200260-37-3;D-alpha-asparagine;D-aspartic1-amide;D-asparticacid1-amide;(3R)-3,4-diamino-4-oxobutanoicacid;(3R)-3-amino-3-carbamoylpropanoicacid;D-ISOASPARAGINE;AC1ODT1U;SCHEMBL6442112;CHEBI:49011;H-D-Isoasn-OH,D-Isoasparagine;MolPort-020-093-162;ZINC1607276;AKOS024464488;MCULE-5316198498;NE60702;AK162650;D-ASPARTICACIDALPHA-AMIDEHYDROCHLORIDE;FT-0697947;ST24035385;EN300-82405 | |||||||||||||||
PubChem Compound | 6993155 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume